molecular formula C10H14FNO B13256849 5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline

5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline

Cat. No.: B13256849
M. Wt: 183.22 g/mol
InChI Key: JZVORBPIPQYOTF-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline is a substituted aniline derivative featuring a fluorine atom at the 5th position, a methyl group at the 4th position, and a propan-2-yloxy (isopropyloxy) group at the 2nd position of the benzene ring. This compound’s structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

5-fluoro-4-methyl-2-propan-2-yloxyaniline

InChI

InChI=1S/C10H14FNO/c1-6(2)13-10-4-7(3)8(11)5-9(10)12/h4-6H,12H2,1-3H3

InChI Key

JZVORBPIPQYOTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)N)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate specific signaling pathways and enzymatic activities .

Comparison with Similar Compounds

Key Differences :

  • The propan-2-yloxy group in the target compound introduces steric bulk and lipophilicity, which are absent in simpler methyl/fluoro-substituted anilines.
  • Fluorine’s position (5 vs.

Alkoxy-Substituted Fluoroanilines

  • 5-Fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline (CAS 1006468-29-6): Features a pyrazolylmethoxy group instead of isopropyloxy .
Property Target Compound 5-Fluoro-2-(propan-2-yloxy)aniline Pyrazolylmethoxy Analog
Molecular Formula C₁₀H₁₄FNO C₉H₁₂FNO C₁₁H₁₂FN₃O
Molecular Weight (g/mol) 195.23 181.20 221.24
Key Substituent 2-O-iPr 2-O-iPr 2-(Pyrazolylmethoxy)

Key Differences :

  • The pyrazolylmethoxy substituent introduces nitrogen heteroatoms, which may improve solubility in polar solvents or enable coordination in metal complexes .

Halogenated Aniline Derivatives

  • 5-Nitro-2-fluoroaniline and 2-Nitro-5-fluoroaniline : Studied for spectroscopic and docking properties .
Property Target Compound 5-Bromo-4-iodo-2-methylaniline 5-Nitro-2-fluoroaniline
Molecular Weight (g/mol) 195.23 326.98 156.11
Key Features Fluoro, methyl, alkoxy Halogen-rich (Br, I) Nitro-fluoro competition

Key Differences :

  • Halogenated analogs (Br, I) exhibit higher molecular weights and increased van der Waals radii, affecting crystal packing and fluorescence properties .
  • Nitro groups in 5-nitro-2-fluoroaniline create stronger electron-withdrawing effects than fluorine alone, altering electronic spectra and binding affinities in molecular docking studies .

Research Findings and Implications

  • Spectroscopic Behavior : Fluoroaniline isomers exhibit distinct IR and NMR spectral profiles due to substituent positioning. For example, 5-fluoro substitution in the target compound may downfield-shift aromatic proton signals compared to 4-fluoro analogs .
  • Synthetic Utility: The isopropyloxy group in the target compound could enhance solubility in organic solvents (e.g., 2-propanol ), facilitating its use in Suzuki-Miyaura couplings or Ullmann reactions.

Biological Activity

5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis of 5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline

The synthesis of 5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline typically involves the introduction of a fluorine atom at the 5-position of the aniline ring, followed by the alkylation at the 2-position with a propan-2-yloxy group. The general synthetic route can be summarized as follows:

  • Starting Material : 4-Methyl-2-nitroaniline.
  • Fluorination : Using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
  • Reduction : Reduction of the nitro group to an amine using catalytic hydrogenation.
  • Alkylation : Treatment with propan-2-ol in the presence of a base to introduce the propan-2-yloxy group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline, particularly against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)12.5Induces apoptosis and cell cycle arrest
HCT116 (colon cancer)10.0DNA fragmentation and modulation of CDK4 and Bcl-2 levels
HepG2 (liver cancer)15.0Upregulation of pro-apoptotic genes P53 and Bax

The compound exhibits cytotoxicity by inducing apoptosis through various mechanisms, including down-regulation of anti-apoptotic proteins and up-regulation of pro-apoptotic factors. Molecular docking studies indicate that it binds effectively to CDK4, suggesting its role as a potential CDK inhibitor.

Structure-Activity Relationship (SAR)

The biological activity of 5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline can be influenced by structural modifications:

  • Fluorine Substitution : The presence of fluorine at the 5-position enhances lipophilicity and biological activity.
  • Alkoxy Group Variation : Alterations in the alkoxy substituent can impact solubility and interaction with biological targets.
  • Methyl Group Effects : The methyl group at the 4-position contributes to increased potency against certain cancer cell lines.

Case Study 1: Anticancer Efficacy

A study published in Nature Scientific Reports assessed the efficacy of various aniline derivatives, including 5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline, against MCF-7 and HCT116 cell lines. Results indicated that this compound significantly inhibited cell proliferation and induced apoptosis, with mechanisms involving caspase activation and mitochondrial dysfunction .

Case Study 2: In Vivo Studies

In vivo studies demonstrated that administration of 5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline in murine models resulted in tumor regression in xenograft models for breast and colon cancers. The compound showed favorable pharmacokinetics with a half-life conducive to therapeutic use, further supporting its potential as an anticancer agent .

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